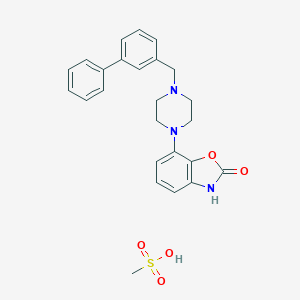

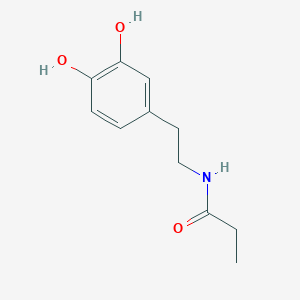

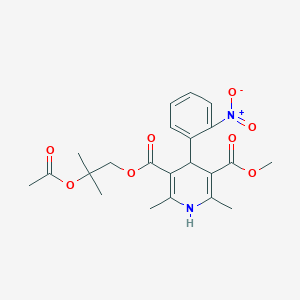

![molecular formula C15H16FN5 B019046 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 338391-69-8](/img/structure/B19046.png)

1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Overview

Description

The compound "1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is of significant interest due to its potential in various biochemical applications, including its use as a molecular probe and in drug discovery. Its molecular structure and unique chemical properties make it a valuable subject for scientific research.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives involves complex chemical reactions. For example, a palladium-catalyzed Suzuki reaction was utilized to synthesize an intermediate compound important for mTOR-targeted PROTAC molecule PRO1, with a high yield under optimized conditions (Zhang et al., 2022). Another synthesis method developed for fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with various primary and secondary amines to form substituted amides (Eleev et al., 2015).

Molecular Structure Analysis

The molecular structure and spectral analysis of related compounds, like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been characterized by X-ray diffraction, FT-IR, UV-Vis, 1H, and 13C NMR spectroscopies. Theoretical calculations support the experimental results, indicating stable molecular structures and potential for nonlinear optical properties (Tamer et al., 2016).

Chemical Reactions and Properties

Research on pyrazolo[3,4-d]pyrimidine derivatives has shown their broad spectrum of biological activities. These compounds have been investigated for their potential as A2A adenosine receptor antagonists, showcasing their capacity for significant biological interactions and applications in pharmacological probes (Kumar et al., 2011). Another study highlighted the synthesis and antibacterial activities of 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines, revealing moderate to good inhibitory effects against pathogenic bacteria (Beyzaei et al., 2017).

Physical Properties Analysis

The physical properties of related compounds have been thoroughly investigated through experimental and computational studies, including density functional theory (DFT) calculations. These studies have provided insights into the vibrational frequencies, molecular electrostatic potentials, and HOMO-LUMO energy gaps, elucidating the chemical reactivity and stability of the compounds (Shukla et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, including their reactivity and potential for forming hydrogen-bonded structures, have been explored. These properties are critical for understanding the compounds' interactions at the molecular level, particularly in biological systems (Justyna et al., 2017).

Scientific Research Applications

1. Biopharmaceutical Formulations

- Application Summary: The tert-butyl group is used in the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- Methods of Application: This work investigates the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients in the presence of tert-butyl alcohol. The mixtures of these components were thermally characterized by differential scanning calorimetry and freeze-drying microscopy .

- Results: Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .

2. Synthesis of Heterocyclic Compounds

- Application Summary: The tert-butyl group has been introduced into [1,2,4]triazino [5,6-b]indole and indolo [2,3-b]quinoxaline systems, leading to a series of structurally novel compounds .

- Methods of Application: The introduction of a tert-butyl group was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

- Results: The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .

3. Anti-counterfeit Applications

- Application Summary: Silicon nanocrystals (SiNCs) with lipophilic properties have been used for fluorescent anti-counterfeiting applications . The lipophilic SiNCs were prepared by thermal hydrosilylation between hydrogen-terminated SiNCs and 1-decene .

- Methods of Application: The SiNCs were dispersed into reinforcing PDMS composites with vinyl-capped silicone resin to fabricate a new SiNCs/PDMS coating . The coating was then applied to cotton fabric by screen-printing .

- Results: The SiNCs/PDMS coating exhibited superior transparency, outstanding fluorescence stabilities, and excellent anti-counterfeiting effect .

4. Organic Electronics

- Application Summary: The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads has been investigated .

- Methods of Application: The insertion of tert-butyl groups was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

- Results: The insertion of tert-butyl groups raised the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

5. Asymmetric Synthesis of Amines

- Application Summary: The tert-butyl group has been used in the asymmetric synthesis of amines . The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Methods of Application: The synthesis of amines using tert-butanesulfinamide involves the direct condensation of tert-butanesulfinamide with aldehydes and ketones, providing tert-butanesulfinyl imines in high yields .

- Results: A variety of transformations, such as additions of nucleophiles, may then be performed upon the sulfinyl imines with high diastereoselectivity and in high yields to provide the desired amine products after cleavage of the sulfinyl group .

6. Synthesis of N-Heterocycles

- Application Summary: The tert-butyl group has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

- Methods of Application: The synthesis of N-heterocycles using tert-butanesulfinamide involves the reaction of tert-butanesulfinamide with aldehydes and ketones to provide tert-butanesulfinyl imines .

- Results: A variety of transformations, such as additions of nucleophiles, may then be performed upon the sulfinyl imines with high diastereoselectivity and in high yields to provide the desired N-heterocycle products after cleavage of the sulfinyl group .

properties

IUPAC Name |

1-tert-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPDIAWCEGNHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

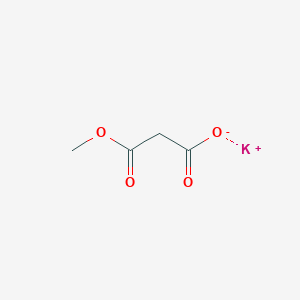

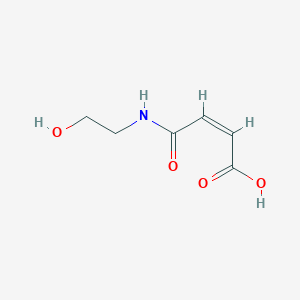

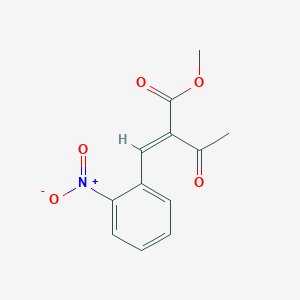

![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)

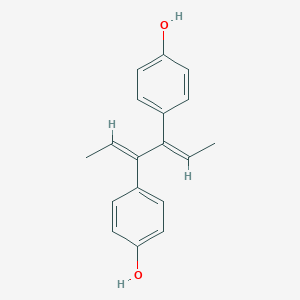

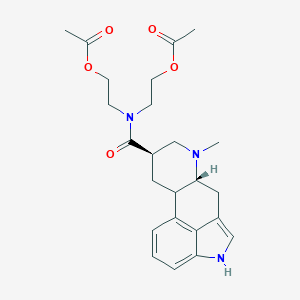

![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)